molecular formula C22H20N2O6 B12184465 4-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazin-2-one

4-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazin-2-one

Cat. No.: B12184465
M. Wt: 408.4 g/mol
InChI Key: WWNNDZMUXRCLQB-UHFFFAOYSA-N
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Description

4-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazin-2-one is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazin-2-one typically involves multiple steps. One common method involves the reaction of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 4-hydroxyphenylacetic acid to form an ester intermediate. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazin-2-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects. The compound may also interact with DNA, preventing the replication of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazin-2-one is unique due to its specific structure, which combines the coumarin scaffold with a piperazine moiety. This combination enhances its biological activity and makes it a versatile compound for various applications .

Properties

Molecular Formula

C22H20N2O6

Molecular Weight

408.4 g/mol

IUPAC Name

4-[2-[4-(6-methoxy-2-oxochromen-3-yl)phenoxy]acetyl]piperazin-2-one

InChI

InChI=1S/C22H20N2O6/c1-28-17-6-7-19-15(10-17)11-18(22(27)30-19)14-2-4-16(5-3-14)29-13-21(26)24-9-8-23-20(25)12-24/h2-7,10-11H,8-9,12-13H2,1H3,(H,23,25)

InChI Key

WWNNDZMUXRCLQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)N4CCNC(=O)C4

Origin of Product

United States

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